molecular formula C11H8FNO5 B8612585 3-(4-Fluoro-2-nitrobenzoyl)oxolan-2-one CAS No. 62513-47-7

3-(4-Fluoro-2-nitrobenzoyl)oxolan-2-one

Cat. No.: B8612585
CAS No.: 62513-47-7
M. Wt: 253.18 g/mol
InChI Key: DSQDPRJEEDJHOE-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-nitrobenzoyl)oxolan-2-one is a useful research compound. Its molecular formula is C11H8FNO5 and its molecular weight is 253.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

62513-47-7

Molecular Formula

C11H8FNO5

Molecular Weight

253.18 g/mol

IUPAC Name

3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one

InChI

InChI=1S/C11H8FNO5/c12-6-1-2-7(9(5-6)13(16)17)10(14)8-3-4-18-11(8)15/h1-2,5,8H,3-4H2

InChI Key

DSQDPRJEEDJHOE-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1C(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 8.0 g of magnesium turnings, 33 g of anhydrous ethanol and 3 ml of carbon tetrachloride was allowed to react on standing for several minutes. After the exothermic reaction had subsided, 250 ml of anhydrous toluene was slowly added under stirring, and the reaction mixture was stirred at 30°-35° C for an additional 3 hours. To the resulting suspension of magnesium ethoxide, a solution of 84.6 g of α-acetyl-γ-butyrolactone in 100 ml of anhydrous toluene was added dropwise under cooling at 0°-5° C. After the resulting mixture was stirred at room temperature for one hour, crude 4-fluoro-2-nitrobenzoyl chloride, prepared from 55.5 g of 4-fluoro-2-nitrobenzoic acid and 170 ml of thionyl chloride, in 100 ml of anhydrous toluene was added dropwise at 20°-25° C and stirred for an additional 3 hours. After 700 ml of 5% sulfuric acid was added to the resulting mixture under cooling with an ice-salt bath, the organic layer was separated, and the aqueous layer was extracted with portions of toluene. The resulting organic layer contained α-acetyl-α-(4-fluoro-2-nitrobenzoyl)-γ-butyrolactone as the main product. The combined organic layer was washed with water and aqueous saturated sodium chloride solution and extracted with three portions of cold 5% aqueous ammonium hydroxide solution. The combined aqueous ammonium hydroxide layer was washed with toluene and acidified by slow addition of 25% sulfuric acid under cooling. The precipitated solid was collected by filtration, washed with water and dried to give 63.5 g (83.6%) of α-(4-fluoro-2-nitrobenzoyl)-γ-butyrolactone. M.P. 87°-89° C.
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
33 g
Type
solvent
Reaction Step Two
Name
magnesium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
84.6 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
55.5 g
Type
reactant
Reaction Step Five
Quantity
170 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
700 mL
Type
reactant
Reaction Step Six

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